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Compound Name: H-Met-NH2

Cat. No.: B1173912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of L-Methionine amide

(H-Met-NH₂) as a fundamental building block in the synthesis of pharmaceutical compounds,

particularly in the realm of peptide-based therapeutics. Detailed protocols for its incorporation

into peptide chains using solid-phase peptide synthesis (SPPS) are provided, along with data

on common coupling reagents and potential side reactions.

Introduction to H-Met-NH₂ as a Pharmaceutical
Building Block
L-Methionine amide is a derivative of the essential amino acid methionine, featuring a C-

terminal amide group. This modification is of significant interest in drug development for several

reasons:

Increased Stability: The amide group at the C-terminus enhances resistance to enzymatic

degradation by carboxypeptidases, thereby increasing the in vivo half-life of peptide drug

candidates.

Mimicking Biological Activity: Many naturally occurring peptide hormones and

neurotransmitters are C-terminally amidated. The use of H-Met-NH₂ allows for the synthesis

of peptide analogs that mimic these native structures, potentially leading to improved

biological activity.
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Modulation of Physicochemical Properties: The amide group can influence the solubility,

lipophilicity, and hydrogen bonding capacity of a peptide, which can be optimized to improve

its pharmacokinetic and pharmacodynamic profile.

Role in Bioactive Peptides: Methionine itself is a crucial amino acid in various biological

processes, including as a precursor to S-adenosylmethionine (SAMe), a key methyl donor,

and in the cellular antioxidant defense system.[1] Peptides containing methionine can exhibit

antioxidant and hepatoprotective properties.[2][3]

H-Met-NH₂ is a versatile starting material for the synthesis of a wide range of peptide amides,

from simple dipeptides to complex macrocyclic structures.

Applications in Pharmaceutical Synthesis
The primary application of H-Met-NH₂ in pharmaceutical synthesis is as the C-terminal starting

point for the assembly of peptide amides. This is particularly relevant in the development of

therapeutic peptides for various disease areas, including metabolic disorders, oncology, and

infectious diseases.

2.1. Synthesis of Methionine-Containing Peptide Amides

Peptides terminating with a methionine amide can be synthesized efficiently using solid-phase

peptide synthesis (SPPS). In this methodology, H-Met-NH₂ is covalently attached to a solid

support (resin), and subsequent amino acids are sequentially coupled to the N-terminus.

2.2. Challenges in Synthesizing Methionine-Containing Peptides

The synthesis of peptides containing methionine requires special attention due to the

susceptibility of the thioether side chain to oxidation.[4]

Oxidation: The sulfur atom in the methionine side chain can be oxidized to methionine

sulfoxide during synthesis and cleavage from the resin. This can be minimized by using

scavengers in the cleavage cocktail and by performing the synthesis under an inert

atmosphere.[4]

S-alkylation: During the final acidolytic cleavage step in Fmoc/tBu-based SPPS, the

methionine side chain can undergo S-alkylation (e.g., tert-butylation).[5] Careful selection of
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scavengers is crucial to suppress this side reaction.

Experimental Protocols
The following protocols provide a detailed methodology for the use of H-Met-NH₂ in solid-phase

peptide synthesis.

3.1. Protocol 1: Manual Solid-Phase Synthesis of a Tripeptide Amide (Example: H-Ala-Val-Met-

NH₂)

This protocol outlines the manual synthesis of a simple tripeptide amide using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry, starting with H-Met-NH₂.

Materials:

H-Met-NH₂·HCl

Rink Amide MBHA resin

Fmoc-Val-OH

Fmoc-Ala-OH

N,N'-Diisopropylcarbodiimide (DIC)

Oxyma Pure

Piperidine

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water
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Diethyl ether

Procedure:

Resin Swelling and H-Met-NH₂ Loading:

Swell Rink Amide MBHA resin in DMF for 30 minutes.

Dissolve H-Met-NH₂·HCl (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

Add the amino acid solution to the swollen resin and shake for 2 hours.

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Drain and repeat the treatment for 15 minutes.

Wash the resin with DMF (5x) and DCM (3x).

Coupling of the Second Amino Acid (Fmoc-Val-OH):

Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

Add the coupling solution to the resin and shake for 1 hour.

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is

positive, repeat the coupling.

Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection:

Repeat step 2.

Coupling of the Third Amino Acid (Fmoc-Ala-OH):
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Repeat step 3 with Fmoc-Ala-OH.

Final Fmoc Deprotection:

Repeat step 2.

Cleavage and Deprotection:

Wash the resin with DCM (5x) and dry under vacuum.

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

Add the cleavage cocktail to the resin and shake for 2 hours.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether

(2x).

Dry the crude peptide under vacuum.

Purification:

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Lyophilize the pure fractions to obtain the final peptide (H-Ala-Val-Met-NH₂).

3.2. DOT Script for the SPPS Workflow

Start: H-Met-NH₂
Couple to

Rink Amide Resin
Fmoc Deprotection

(Piperidine)
Wash Couple

Fmoc-Val-OH
Wash Fmoc Deprotection

(Piperidine)
Wash Couple

Fmoc-Ala-OH
Wash Final Fmoc

Deprotection
Wash Cleavage from Resin

(TFA Cocktail)
Wash & Dry Purification

(RP-HPLC)
Precipitate & Wash End Product:

H-Ala-Val-Met-NH₂

Lyophilize

Click to download full resolution via product page

Caption: Solid-Phase Synthesis Workflow for a Tripeptide Amide.
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Data Presentation
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing

side reactions, particularly racemization. The following table summarizes commonly used

coupling reagents in peptide synthesis.

Coupling Reagent Class Advantages Disadvantages

DIC/Oxyma Carbodiimide/Additive

Cost-effective, low

racemization with

Oxyma.

DIC can be difficult to

remove.

HBTU Uronium Salt

High coupling

efficiency, fast

reaction times.

Can cause side

reactions with

unprotected side

chains.

HATU Uronium Salt

Very high coupling

efficiency, low

racemization.

More expensive than

HBTU.

PyBOP Phosphonium Salt

High coupling

efficiency, good for

hindered couplings.

Can be more

expensive.

4.1. DOT Script for Methionine Oxidation Side Reaction

Methionine Residue
(-CH₂-CH₂-S-CH₃)

Methionine Sulfoxide
(-CH₂-CH₂-S(O)-CH₃)

Oxidation

Oxidizing Agent
(e.g., H₂O₂)

Click to download full resolution via product page
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Caption: Oxidation of Methionine Side Chain.

Logical Relationships in Peptide Synthesis
The successful synthesis of a target peptide requires careful consideration of the interplay

between the amino acid sequence, protecting group strategy, and reaction conditions.

5.1. DOT Script for Key Considerations in Peptide Synthesis

Target Peptide Sequence

Solid-Phase vs.
Solution-Phase

Protecting Group
Strategy (Fmoc/Boc)

Coupling Reagents

Cleavage Conditions
& Scavengers

Purification Method
(HPLC)

Successful Synthesis

Click to download full resolution via product page

Caption: Interrelated Factors in Peptide Synthesis.
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Conclusion
H-Met-NH₂ is a valuable and versatile building block for the synthesis of peptide amides with

potential therapeutic applications. Its use allows for the creation of peptides with enhanced

stability and biological activity. Successful synthesis of methionine-containing peptides requires

careful control of reaction conditions to minimize side reactions, particularly oxidation of the

methionine side chain. The protocols and data presented in these application notes provide a

solid foundation for researchers and scientists working in the field of drug development to

effectively utilize H-Met-NH₂ in their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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